molecular formula C17H19ClN4O2 B2832378 N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901058-81-8

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2832378
CAS No.: 1901058-81-8
M. Wt: 346.82
InChI Key: LXMLSUKUZMPULO-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a morpholine group and a carboxamide group, along with a 4-chlorophenethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-chlorophenethylamine with a pyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or cobalt complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenethyl)-6-morpholinopyrimidine-4-carboxamide
  • N-(4-bromophenethyl)-6-morpholinopyrimidine-4-carboxamide
  • N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide

Uniqueness

N-(4-chlorophenethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to the presence of the 4-chlorophenethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)5-6-19-17(23)15-11-16(21-12-20-15)22-7-9-24-10-8-22/h1-4,11-12H,5-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMLSUKUZMPULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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